N-(2-hydroxyethyl)-N'-prop-2-enylcarbamimidothioic acid
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Overview
Description
It is a chemical compound with the molecular formula C7H7N3O3 and a molecular weight of 181.15 g/mol . This compound is characterized by the presence of a nitro group attached to a benzene ring, which is further connected to a hydrazide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitrobenzhydrazide typically involves the reaction of 4-nitrobenzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 70-80°C for several hours until the reaction is complete. The product is then isolated by filtration and purified by recrystallization from a suitable solvent .
Industrial Production Methods
In an industrial setting, the production of 4-nitrobenzhydrazide can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure maximum yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-nitrobenzhydrazide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form hydrazones.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent, room temperature.
Substitution: Electrophiles such as alkyl halides, solvents like dichloromethane, room temperature.
Condensation: Aldehydes or ketones, ethanol as solvent, reflux conditions.
Major Products Formed
Reduction: 4-aminobenzhydrazide.
Substitution: Various substituted benzhydrazides.
Condensation: Hydrazones.
Scientific Research Applications
4-nitrobenzhydrazide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use as an antimicrobial and anticancer agent.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates
Mechanism of Action
The mechanism of action of 4-nitrobenzhydrazide involves its interaction with biological molecules such as enzymes and proteins. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The hydrazide group can form covalent bonds with nucleophilic sites on proteins, thereby inhibiting their function .
Comparison with Similar Compounds
Similar Compounds
- 4-nitrobenzohydrazine
- 4-nitrobenzamide
- 4-nitrobenzoic acid
Comparison
4-nitrobenzhydrazide is unique due to the presence of both a nitro group and a hydrazide group, which allows it to participate in a wide range of chemical reactions. Compared to 4-nitrobenzohydrazine, which lacks the hydrazide group, 4-nitrobenzhydrazide exhibits different reactivity and biological activity. Similarly, 4-nitrobenzamide and 4-nitrobenzoic acid have different functional groups, leading to distinct chemical and biological properties .
Properties
IUPAC Name |
N-(2-hydroxyethyl)-N'-prop-2-enylcarbamimidothioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2OS/c1-2-3-7-6(10)8-4-5-9/h2,9H,1,3-5H2,(H2,7,8,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVPNTYTOUGMDG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN=C(NCCO)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN=C(NCCO)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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